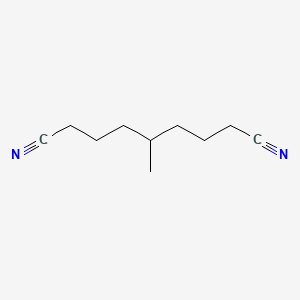
Diethyl 2,2,3-trimethylpentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,2,3-trimethylpentanedioate is an organic compound with the molecular formula C12H22O4. It is a diester derived from 2,2,3-trimethylpentanedioic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2,2,3-trimethylpentanedioate can be synthesized through the esterification of 2,2,3-trimethylpentanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of catalysts such as p-toluenesulfonic acid or ion-exchange resins can also be employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,2,3-trimethylpentanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, it can hydrolyze to form 2,2,3-trimethylpentanedioic acid and ethanol.
Reduction: It can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed with hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Carried out with LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Hydrolysis: Produces 2,2,3-trimethylpentanedioic acid and ethanol.
Reduction: Yields the corresponding diol.
Substitution: Results in the formation of substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,2,3-trimethylpentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of prodrugs that can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and resins due to its ester functionality, which can undergo polymerization reactions.
Wirkmechanismus
The mechanism of action of diethyl 2,2,3-trimethylpentanedioate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester groups. This can lead to various transformations depending on the reagents and conditions used. In biological systems, its esters can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: Another diester used in organic synthesis, particularly in the malonic ester synthesis.
Diethyl succinate: A diester of succinic acid, used as a flavoring agent and in organic synthesis.
Diethyl adipate: A diester of adipic acid, used as a plasticizer and in the synthesis of polyesters.
Uniqueness
Diethyl 2,2,3-trimethylpentanedioate is unique due to its branched structure, which can impart different physical and chemical properties compared to its linear counterparts. This branching can affect its reactivity, solubility, and boiling point, making it a valuable compound in specific synthetic applications.
Eigenschaften
CAS-Nummer |
90016-18-5 |
|---|---|
Molekularformel |
C12H22O4 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
diethyl 2,2,3-trimethylpentanedioate |
InChI |
InChI=1S/C12H22O4/c1-6-15-10(13)8-9(3)12(4,5)11(14)16-7-2/h9H,6-8H2,1-5H3 |
InChI-Schlüssel |
NAKKGJBGZHZQGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C)C(C)(C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[4-(Dodecylsulfanyl)phenyl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B14373615.png)
![N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide](/img/structure/B14373619.png)
![Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14373621.png)


silanol](/img/structure/B14373629.png)

![N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B14373653.png)



![(2Z)-2-[(2-Methoxy-4-nitrophenyl)imino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14373689.png)

